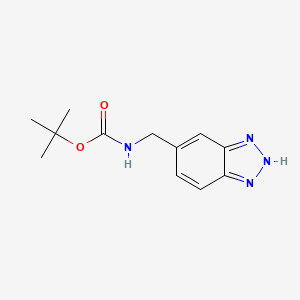
6-(Boc-aminomethyl)-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Boc-aminomethyl)-1,2,3-benzotriazole is a compound that features a benzotriazole ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. Benzotriazole derivatives are known for their stability and versatility in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Boc-aminomethyl)-1,2,3-benzotriazole typically involves the protection of the aminomethyl group with a Boc group, followed by its attachment to the benzotriazole ring. One common method involves the reaction of 1,2,3-benzotriazole with a Boc-protected aminomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Boc-aminomethyl)-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminomethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 6-aminomethyl-1,2,3-benzotriazole, while coupling reactions can produce a variety of substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Boc-aminomethyl)-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a building block for peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and UV stabilizers.
Wirkmechanismus
The mechanism of action of 6-(Boc-aminomethyl)-1,2,3-benzotriazole depends on its specific application. In general, the Boc-protected aminomethyl group can be selectively deprotected to reveal the free amine, which can then interact with various molecular targets. The benzotriazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Cbz-aminomethyl)-1,2,3-benzotriazole: Similar to the Boc-protected compound but with a Cbz (carbobenzyloxy) protecting group.
6-(Fmoc-aminomethyl)-1,2,3-benzotriazole: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
6-(Alloc-aminomethyl)-1,2,3-benzotriazole: Contains an Alloc (allyloxycarbonyl) protecting group.
Uniqueness
6-(Boc-aminomethyl)-1,2,3-benzotriazole is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Eigenschaften
Molekularformel |
C12H16N4O2 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
tert-butyl N-(2H-benzotriazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-7-8-4-5-9-10(6-8)15-16-14-9/h4-6H,7H2,1-3H3,(H,13,17)(H,14,15,16) |
InChI-Schlüssel |
PFBVMIRLPDLMEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC2=NNN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
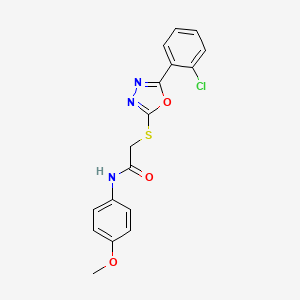
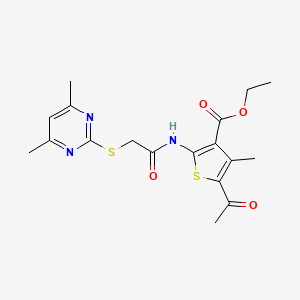
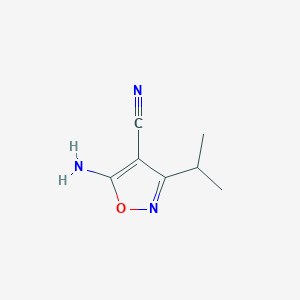
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
![3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11774238.png)
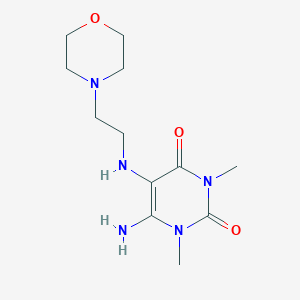
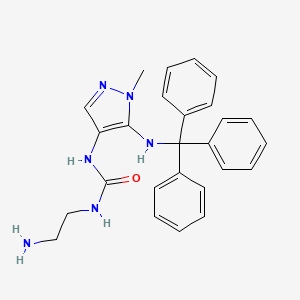
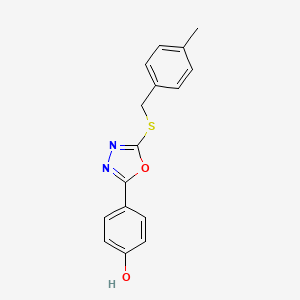
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
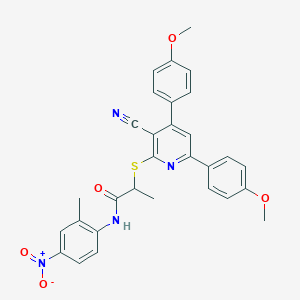
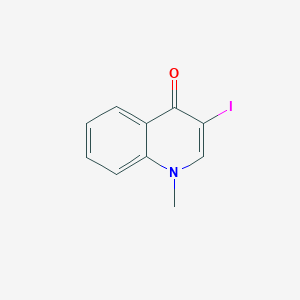
![2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11774274.png)
